![molecular formula C16H14F2N2O2S B2460626 2-(2,6-二氟苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 325977-19-3](/img/structure/B2460626.png)

2-(2,6-二氟苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

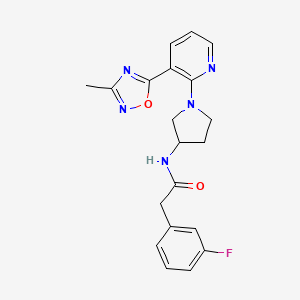

The compound “2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesis of 3-aminothiophene compounds involves refluxing a mixture of each 2-cyano-3-mercapto-N-phenyl-3-(phenylamino)acrylamide derivative, N-(4-acetylphenyl)-2-chloroacetamide, and sodium methoxide in dioxane for 2 hours .Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of the compound can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .科学研究应用

药物化学

噻吩类类似物作为一类潜在的生物活性化合物,一直受到越来越多的科学家的关注 . 它们在药物化学家改进具有多种生物效应的先进化合物方面发挥着至关重要的作用 . 含有噻吩环系的分子表现出许多药理性质,例如抗癌 、抗炎 、抗菌 、抗高血压 和抗动脉粥样硬化性质 .

有机半导体

噻吩介导的分子在有机半导体的发展中发挥着重要作用 . 噻吩的引入显著增强了分子内电荷转移强度 .

有机场效应晶体管 (OFETs)

有机发光二极管 (OLEDs)

噻吩衍生物也用于有机发光二极管 (OLEDs) 的制造 . 以五元噻吩作为π-核心的多共振发射体,能够实现高效、窄带且效率衰减小的 OLED .

腐蚀抑制剂

有机太阳能电池

噻吩是一种众所周知的富电子五元非苯系芳香烃,其中含有硫 (S) 作为杂原子 . 它作为有机太阳能电池的构建模块已越来越受欢迎 .

作用机制

Target of Action

The primary target of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . This compound, being a STING agonist, binds to the CDN-binding domain of the STING protein, forming two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . This binding leads to the activation of STING and the subsequent triggering of the IRF and NF-κB pathways .

属性

IUPAC Name |

2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c17-9-5-3-6-10(18)13(9)15(22)20-16-12(14(19)21)8-4-1-2-7-11(8)23-16/h3,5-6H,1-2,4,7H2,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAWURKDDPEOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)

![Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2460550.png)

![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)

![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)

![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460564.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)